methyl (2S)-2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate
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Overview
Description
OSM-S-61 is a chemical compound with the molecular formula C17H19FN2O4. It belongs to the class of aminothienopyrimidine derivatives and is part of the Open Source Malaria project, which aims to develop new antimalarial drugs. The compound has shown promising activity against Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-61 involves multiple steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields of approximately 50%. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods: Industrial production methods for OSM-S-61 are not well-documented, as the compound is primarily synthesized for research purposes. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: OSM-S-61 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as halogenation and amination, are commonly used in the synthesis of OSM-S-61 and its analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination can be performed using ammonium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of OSM-S-61, which are used to study the structure-activity relationship and optimize the compound’s antimalarial activity .
Scientific Research Applications
OSM-S-61 has several scientific research applications, including:
Chemistry: The compound is used as a model molecule to study the synthesis and reactivity of aminothienopyrimidine derivatives.
Biology: OSM-S-61 is studied for its biological activity against Plasmodium falciparum and its potential as an antimalarial drug.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications in treating malaria and other parasitic infections.
Mechanism of Action
The mechanism of action of OSM-S-61 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite. OSM-S-61 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity and disrupting protein synthesis. This leads to the activation of the amino acid starvation response in the parasite, ultimately resulting in its death .
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine derivative with potent antimalarial activity.
TCMDC-135294: A structurally similar compound identified from a GSK library with activity against Plasmodium falciparum.
Uniqueness: OSM-S-61 is unique due to its specific structure and the presence of a fluorine atom, which contributes to its distinct chemical and biological properties. The compound’s ability to form a covalent adduct with asparagine tRNA synthetase sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C17H19FN2O4 |
---|---|
Molecular Weight |
334.34 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C17H19FN2O4/c1-10-8-14(16(22)19-15(9-21)17(23)24-3)11(2)20(10)13-6-4-12(18)5-7-13/h4-8,15,21H,9H2,1-3H3,(H,19,22)/t15-/m0/s1 |
InChI Key |
VIRSIBPHMPQEFV-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)N[C@@H](CO)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NC(CO)C(=O)OC |
Origin of Product |
United States |
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